3-carboxy-8-methoxy-4-oxo-1(4H)-Quinolineacetic acid
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Overview
Description
1-(carboxymethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with carboxymethyl, methoxy, and carboxylic acid groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(carboxymethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 8-methoxyquinoline-4-carboxylic acid with glyoxylic acid under acidic conditions to form the intermediate 1-(carboxymethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline. This intermediate is then further oxidized to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(carboxymethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: The methoxy and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of 1,4-dihydroquinoline derivatives.
Substitution: Formation of alkylated or acylated quinoline derivatives.
Scientific Research Applications
1-(carboxymethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(carboxymethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the carboxymethyl and methoxy groups may enhance binding affinity to enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
- 8-methoxyquinoline-4-carboxylic acid
- 1,4-dihydroquinoline-3-carboxylic acid
- Carboxymethylquinoline derivatives
Uniqueness: 1-(carboxymethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H11NO6 |
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Molecular Weight |
277.23 g/mol |
IUPAC Name |
1-(carboxymethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO6/c1-20-9-4-2-3-7-11(9)14(6-10(15)16)5-8(12(7)17)13(18)19/h2-5H,6H2,1H3,(H,15,16)(H,18,19) |
InChI Key |
BIEFHUWHBPYTOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C(C2=O)C(=O)O)CC(=O)O |
Origin of Product |
United States |
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